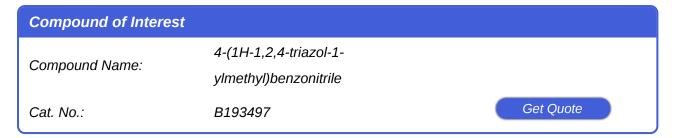


Biological activity of triazole-benzonitrile compounds

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An In-Depth Technical Guide on the Biological Activity of Triazole-Benzonitrile Compounds

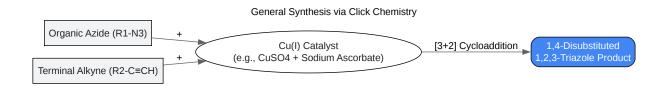
For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities exhibited by triazole-benzonitrile compounds and related triazole derivatives. The unique structural combination of the aromatic triazole ring and the benzonitrile moiety has positioned these molecules as promising scaffolds in medicinal chemistry. This document details their anticancer, enzyme inhibitory, and antimicrobial properties, presenting quantitative data, experimental methodologies, and mechanistic insights through signaling pathway diagrams.

Introduction to Triazole-Benzonitrile Compounds

The triazole nucleus is a "privileged" scaffold in drug discovery, known for its metabolic stability, favorable pharmacokinetic properties, and ability to engage in various biological interactions such as hydrogen bonding and dipole-dipole interactions.[1] Triazoles, existing as 1,2,3-triazole or 1,2,4-triazole isomers, are core components in numerous clinically approved drugs, including antifungal and anticancer agents.[2][3][4] The incorporation of a benzonitrile group can further enhance binding affinity to target proteins and modulate the electronic properties of the molecule. The synthesis of these compounds is often achieved through efficient methods like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which allows for the creation of diverse molecular libraries.[1][5]





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Caption: General workflow for synthesizing 1,2,3-triazole derivatives.

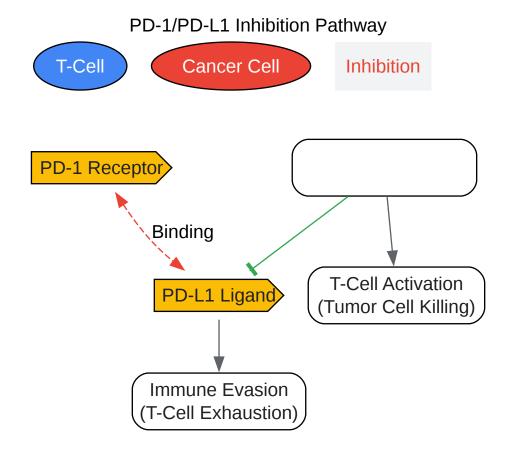
Anticancer Activity

Triazole-benzonitrile compounds and their analogs have demonstrated significant potential as anticancer agents by targeting various mechanisms, including immune checkpoint inhibition and cytotoxicity against various cancer cell lines.

Inhibition of PD-1/PD-L1 Interaction

A key strategy in cancer immunotherapy is the disruption of the programmed death-protein 1 (PD-1) and its ligand (PD-L1) interaction, which cancer cells exploit to evade the immune system. Certain biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and identified as small-molecule inhibitors of this pathway.[1]





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Caption: Mechanism of PD-1/PD-L1 checkpoint inhibition by triazole compounds.

Quantitative Data: PD-1/PD-L1 Inhibition



Compound ID	Structure Description	IC50 (μM)	Reference
Compound 7	3-(4-((5-((2- methylbiphenyl-3-yl) methoxy)-2- (piperazin-1- ylmethyl)phenoxy)met hyl)-1H-1,2,3-triazol-1- yl)benzonitrile derivative	8.52	[1]
Compound 6	Derivative of the same series	12.28	[1]
Compound 8a	Derivative of the same series	14.08	[1]
BMS-202	Positive Control	0.0805	[1]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay[1]

This assay quantitatively measures the binding between PD-1 and PD-L1.

- Reagents: Recombinant human PD-1 and PD-L1 proteins are used. One protein is tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).
- Procedure: The test compound (triazole-benzonitrile derivative) is incubated with the tagged PD-1 and PD-L1 proteins in a microplate.
- Mechanism: If binding occurs, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). Excitation of the donor results in emission from the acceptor.
- Measurement: The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates that the test compound is inhibiting the PD-1/PD-L1 interaction.



 Analysis: IC50 values are calculated by plotting the percentage of inhibition against a range of compound concentrations.

Cytotoxic Activity

Various triazole derivatives have shown potent cytotoxic effects against a range of human cancer cell lines. This activity is often evaluated using the MTT assay.

Quantitative Data: In Vitro Anticancer Activity

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Triazole-Thioethers	Caco-2 (Colon)	7.22 - 19.09	[6]
Triazole-Thioethers	MCF-7 (Breast)	0.31	[6]
Triazole-Pyridine Hybrids	B16F10 (Melanoma)	41.12 - 61.11	[7]
Triazole- Tetrahydrocurcumin	HCT-116 (Colon)	1.09	[8]
Phosphonate-Triazole	HT-1080 (Fibrosarcoma)	15.13	[5]
Pyridine-Triazole	A549 (Lung)	1.023	[9]

Experimental Protocol: MTT Assay for Cytotoxicity[7][8]

- Cell Culture: Cancer cells (e.g., A549, HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the synthesized triazole compounds and incubated for a specified period (e.g., 48 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- Mechanism: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

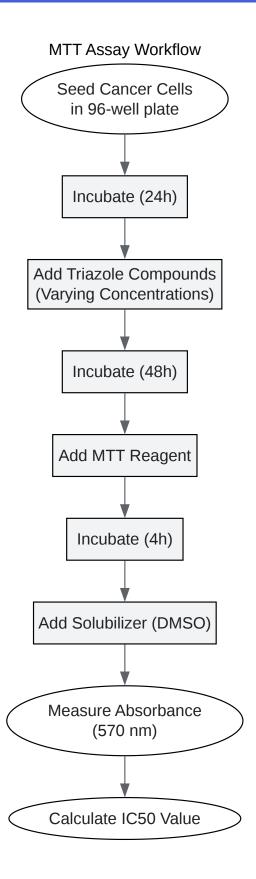
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- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.





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Caption: Standard workflow for assessing in vitro cytotoxicity.

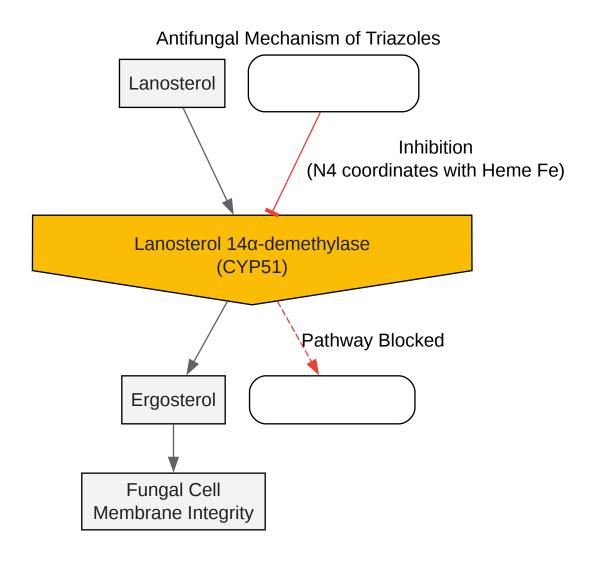


Enzyme Inhibitory Activity

The triazole scaffold is a potent inhibitor of various enzymes critical to disease pathogenesis. The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to potent inhibition.

Antifungal Activity via CYP51 Inhibition

The primary mechanism of action for most triazole-based antifungal drugs is the inhibition of lanosterol 14α -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[10][11][12] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death.



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Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.

Inhibition of Other Enzymes

Triazole derivatives have been shown to inhibit a wide range of other enzymes, highlighting their therapeutic versatility.

Quantitative Data: Enzyme Inhibition

Compound Class	Target Enzyme	IC50 (μM)	Reference
Azinane-Triazole	Acetylcholinesterase (AChE)	0.73	[13]
Azinane-Triazole	Butyrylcholinesterase (BChE)	0.017	[13]
Azinane-Triazole	α-Glucosidase	36.74	[13]
Benzimidazole- Triazole	Tyrosinase	9.42	[14]
1H-1,2,3-Triazole Analogs	Carbonic Anhydrase-II	13.8 - 35.7	[15]

Experimental Protocol: General Enzyme Inhibition Assay[13][15]

- Reagents: A purified enzyme solution, its specific substrate, and a buffer solution are prepared.
- Procedure: The enzyme is pre-incubated with various concentrations of the triazole inhibitor for a set time at a controlled temperature (e.g., 37°C).
- Reaction Initiation: The reaction is started by adding the substrate.
- Measurement: The rate of product formation (or substrate depletion) is monitored over time
 using a suitable detection method, such as spectrophotometry (measuring change in
 absorbance) or fluorometry.



Analysis: The initial reaction rates are calculated for each inhibitor concentration. The
percentage of inhibition is determined relative to a control reaction without the inhibitor. IC50
values are then calculated from the resulting dose-response curve.

Antimicrobial Activity

Beyond their well-established antifungal properties, triazole derivatives also exhibit activity against various bacterial species.

Quantitative Data: Antibacterial and Antifungal Activity

Compound Class	Microorganism	Activity Measurement	Result	Reference
1,2,4-Triazole Schiff bases	Staphylococcus aureus	MIC	Superior or comparable to Streptomycin	[16]
1,2,4-Triazole Schiff bases	Microsporum gypseum	MIC	Superior or comparable to Ketoconazole	[16]
Triazolo[4,5-f]- quinolinone	Escherichia coli	MIC	12.5 - 25 μg/ml	[17]
1,2,3-Triazole metal complexes	Staphylococcus aureus	MIC	4 - 8 μg/mL	[18]

Experimental Protocol: Broth Microdilution for MIC Determination[10]

- Compound Preparation: The triazole compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
- Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared to a specific cell density.
- Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
 Positive (no compound) and negative (no microbes) controls are included.



- Incubation: The plate is incubated under optimal growth conditions (e.g., 24 hours at 37°C).
- Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
 This is typically assessed by visual inspection or by measuring optical density.

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